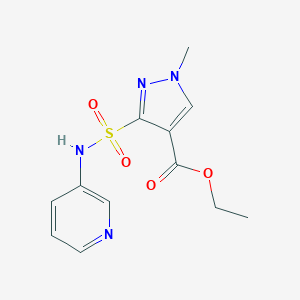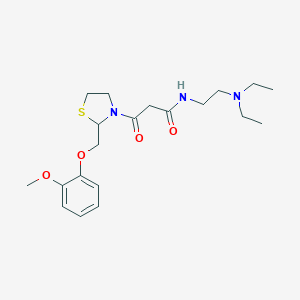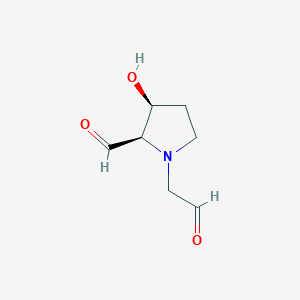
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde, also known as HOE 642, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 works by inhibiting the activity of the sodium-calcium exchanger. This exchanger is responsible for regulating intracellular calcium levels by exchanging one calcium ion for three sodium ions. By inhibiting this process, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 can decrease the influx of calcium ions into cells, leading to a range of physiological effects.
Biochemical and Physiological Effects
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have a range of biochemical and physiological effects. One of the primary effects is its ability to decrease intracellular calcium levels. This can lead to a reduction in muscle contraction, which can be useful in treating conditions such as hypertension and arrhythmias. Additionally, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in lab experiments is its ability to selectively inhibit the sodium-calcium exchanger. This specificity makes it a valuable tool for studying the role of this exchanger in various physiological processes. However, one limitation of using (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 is its potential toxicity. High concentrations of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 have been shown to have cytotoxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642. One area of interest is its potential use in treating cardiovascular diseases such as hypertension and arrhythmias. Additionally, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions such as arthritis. Further research is needed to fully understand the mechanisms of action and potential applications of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in these fields.
Conclusion
In conclusion, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit the sodium-calcium exchanger makes it a valuable tool for studying the role of this exchanger in various physiological processes. While there are limitations to its use in lab experiments, the potential applications of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in treating cardiovascular and inflammatory diseases make it an area of interest for future research.
Synthesemethoden
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 can be synthesized by reacting (R)-3-hydroxypyrrolidine-2-carbaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a reduction reaction to yield (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642. This synthesis method has been optimized to produce (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in high yields and purity.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a calcium channel blocker. (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to inhibit the activity of the sodium-calcium exchanger, which plays a critical role in regulating intracellular calcium levels. This inhibition leads to a decrease in calcium influx, which can have a range of physiological effects.
Eigenschaften
CAS-Nummer |
159561-66-7 |
|---|---|
Produktname |
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c9-4-3-8-2-1-7(11)6(8)5-10/h4-7,11H,1-3H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
XOFQCECLOOJTDA-BQBZGAKWSA-N |
Isomerische SMILES |
C1CN([C@H]([C@H]1O)C=O)CC=O |
SMILES |
C1CN(C(C1O)C=O)CC=O |
Kanonische SMILES |
C1CN(C(C1O)C=O)CC=O |
Synonyme |
1-Pyrrolidineacetaldehyde, 2-formyl-3-hydroxy-, (2R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)
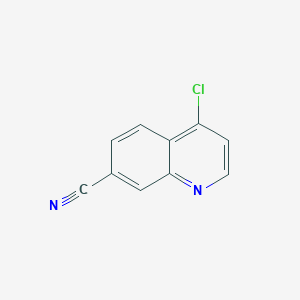
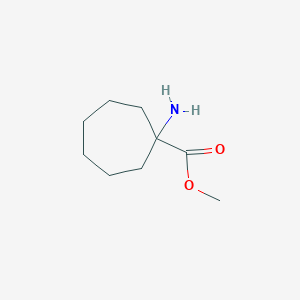

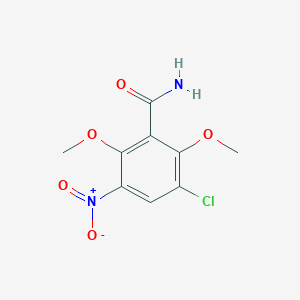

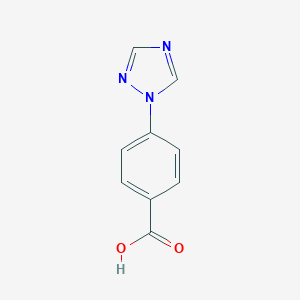
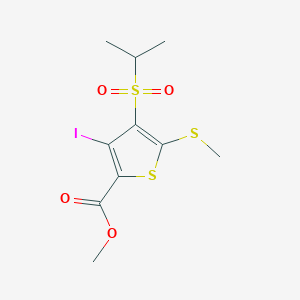

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
